molecular formula C4H12Cl2N2O2 B12311047 rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans

Cat. No.: B12311047
M. Wt: 191.05 g/mol
InChI Key: VSFFWLDRYFNDNB-UHFFFAOYSA-N
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Description

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazine group attached to an oxolane ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydrazine Group: The hydrazine group is introduced through nucleophilic substitution reactions, where a suitable hydrazine derivative reacts with the oxolane ring.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted hydrazine derivatives.

Scientific Research Applications

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-4-(dimethylamino)pyrrolidin-3-ol dihydrochloride
  • rac-(3R,4S)-oxane-3,4-diamine dihydrochloride
  • rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride

Uniqueness

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans is unique due to its specific hydrazine group attached to an oxolane ring. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

191.05 g/mol

IUPAC Name

4-hydrazinyloxolan-3-ol;dihydrochloride

InChI

InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H

InChI Key

VSFFWLDRYFNDNB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)NN.Cl.Cl

Origin of Product

United States

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